Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate
Overview
Description
Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a versatile chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class of compounds to which diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate belongs, have been tested against various microbial strains .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may interact with microbial cells to inhibit their growth or proliferation.
Biochemical Pathways
Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition.
Result of Action
It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may cause death or growth inhibition of microbial cells.
Action Environment
It is known that the activity of antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2-thiol
- 5-Phenyl-1,3,4-thiadiazole-2-amine
Uniqueness
Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate stands out due to its unique structure, which combines the 1,3,4-thiadiazole ring with a diethyl malonate moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications .
Biological Activity
Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNOS and a molecular weight of 270.32 g/mol. The compound features a thiadiazole ring, which is known for its potential in drug development due to its ability to interact with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research has shown that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole structure have demonstrated activity against a range of pathogens:
- Bacterial Inhibition : Various studies indicate that thiadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Thiadiazole derivatives also display antifungal properties. One study reported that certain derivatives inhibited the growth of Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : Compounds derived from the thiadiazole scaffold have shown cytotoxic effects on several cancer cell lines. For instance, one study reported GI values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of DNA synthesis and interference with cellular signaling pathways .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent investigation focused on a series of thiadiazole derivatives demonstrated potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of substituents on the thiadiazole ring in enhancing biological activity .
- Anticancer Research : Another study evaluated a new class of thiadiazole compounds for their anticancer properties against leukemia cells. Results indicated that these compounds significantly reduced cell viability compared to untreated controls .
Summary of Biological Activities
Properties
IUPAC Name |
diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-3-16-8(14)7(9(15)17-4-2)5-11-10-13-12-6-18-10/h5-6H,3-4H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBYOICXHOZHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NN=CS1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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